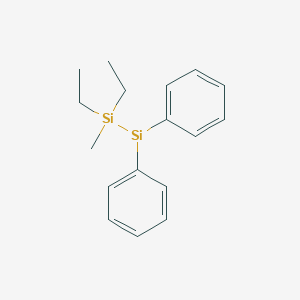
CID 13250050
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13250050” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 13250050 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure optimal reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The industrial production methods are designed to maximize yield while minimizing impurities. These methods often include continuous flow processes, automated monitoring systems, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 13250050 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome. For example, oxidation reactions may require the presence of strong oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs. These products are often characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
CID 13250050 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of CID 13250050 involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The molecular targets may include enzymes, receptors, and other proteins that play critical roles in cellular functions. The pathways involved in the compound’s mechanism of action are often studied using advanced biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds: CID 13250050 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. Examples of similar compounds include those with analogous reactivity or biological activity.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties These properties may include enhanced reactivity, selectivity, or stability compared to similar compounds
Properties
Molecular Formula |
C17H23Si2 |
|---|---|
Molecular Weight |
283.5 g/mol |
InChI |
InChI=1S/C17H23Si2/c1-4-19(3,5-2)18(16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
RSVUHMHROIPCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















